

Fmoc-Sar-Sar-Sar-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Sar-Sar-Sar-OH

Cat. No.: B13910653

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In-Depth Technical Guide: Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of **Fmoc-Sar-Sar-Sar-OH**, a key building block in peptide synthesis, and a detailed protocol for its incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptides, can enhance enzymatic stability and influence conformation, making it a valuable component in peptidomimetic drug design.

Core Data Presentation

The fundamental physicochemical properties of **Fmoc-Sar-Sar-Sar-OH** are summarized below.

Property	Value
Molecular Weight	453.49 g/mol
Chemical Formula	C ₂₄ H ₂₇ N ₃ O ₅
Structure	Fmoc protected tri-sarcosine
Primary Use	Peptide synthesis, drug-peptide conjugates

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating **Fmoc-Sar-Sar-Sar-OH** is typically achieved through the iterative process of Fmoc solid-phase peptide synthesis. The following protocol outlines the key steps for the manual synthesis of a target peptide on a solid support resin.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).^[1]

- Procedure:
 - Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted reaction vessel.^[1]
 - Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin.
 - Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to ensure complete solvating of the polymer beads.^[1]
 - After swelling, drain the DMF from the reaction vessel.^[1]

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.^[1]

- Procedure:
 - Add a solution of 20% piperidine in DMF to the swollen resin.
 - Agitate the mixture for 5-20 minutes at room temperature. The reaction is often performed in two shorter intervals to ensure complete deprotection.
 - Drain the piperidine solution.

- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

Amino Acid Coupling

In this step, the carboxyl group of the incoming Fmoc-protected amino acid (in this case, it could be **Fmoc-Sar-Sar-Sar-OH** or another amino acid being added to it) is activated and then coupled to the newly freed N-terminal amine on the resin-bound peptide.

- Procedure:
 - In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt, typically in slight excess) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.
 - To confirm the completion of the coupling reaction, a qualitative test such as the ninhydrin (Kaiser) test can be performed on a small sample of resin beads.
 - Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the target peptide sequence.

Cleavage and Final Deprotection

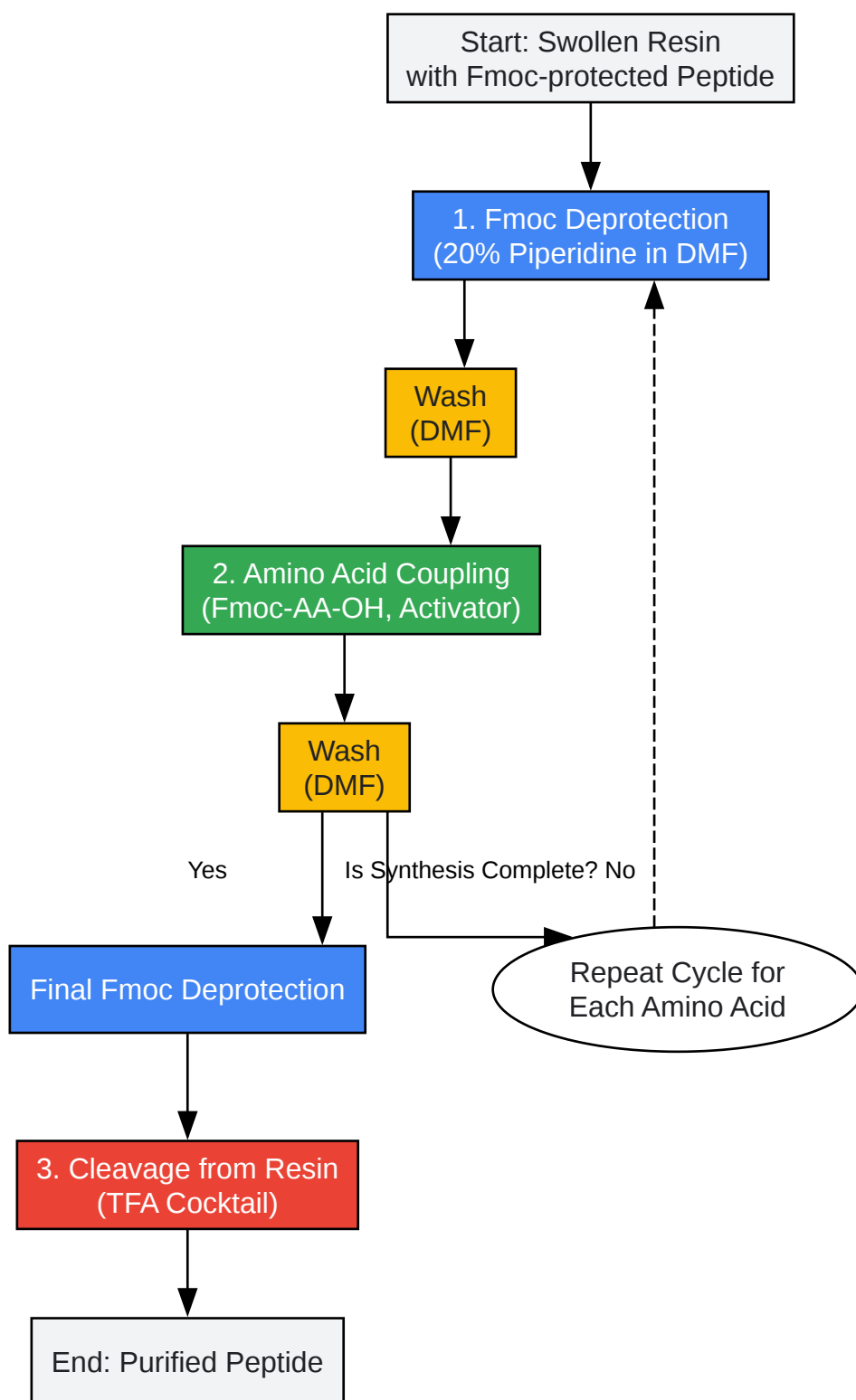
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the completed peptide is cleaved from the solid support resin, and any acid-labile side-chain protecting groups are simultaneously removed.

- Procedure:

- Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the peptide.
- Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room temperature for 2-4 hours.
- Filter the resin to collect the filtrate containing the cleaved peptide.
- The crude peptide is then typically precipitated from the filtrate using cold diethyl ether, collected by centrifugation, and dried. Further purification is achieved using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

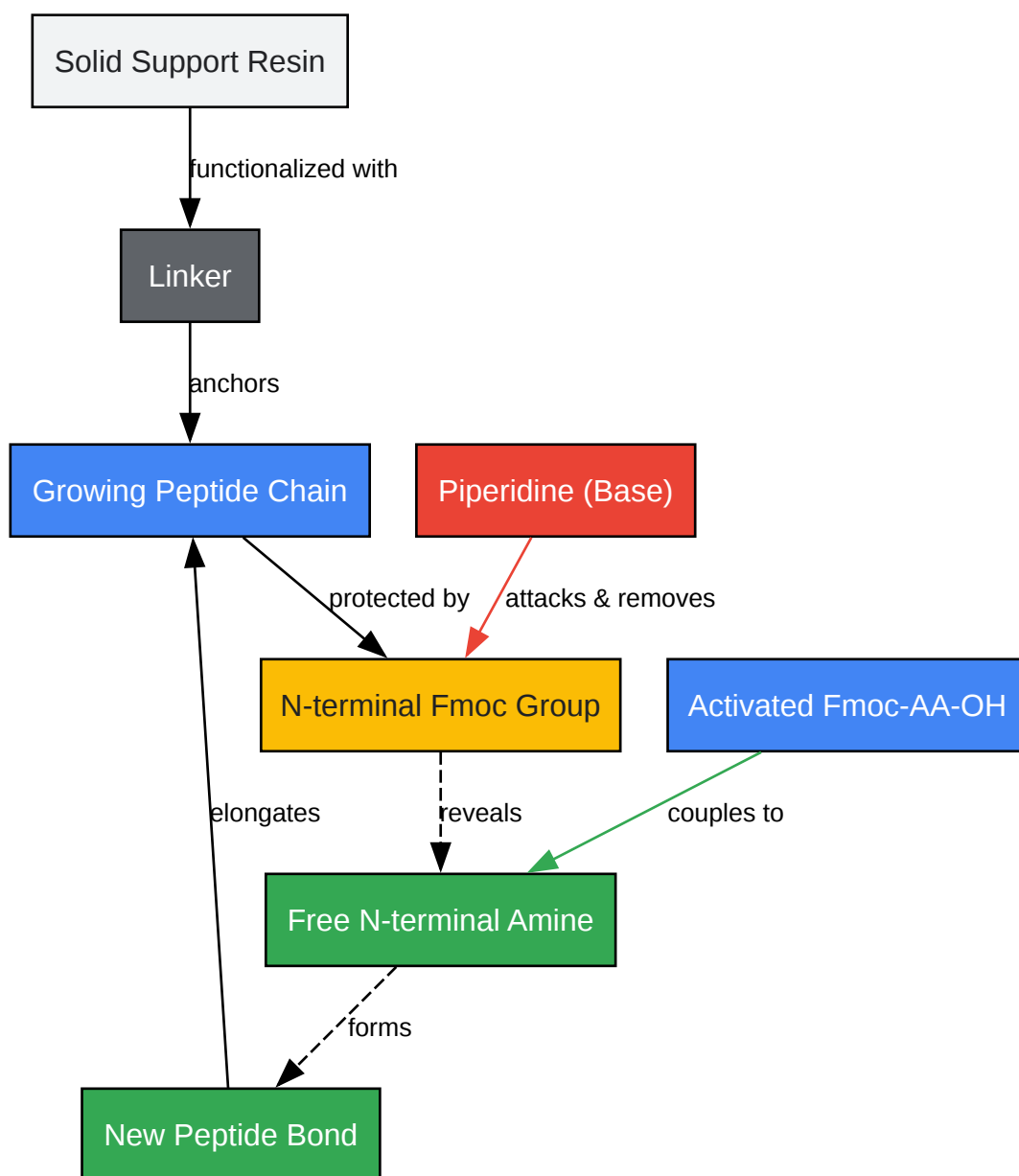
Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental processes described.



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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).



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Caption: Key molecular interactions in one cycle of SPPS.

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References

- 1. benchchem.com [benchchem.com]
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